EUK-118: A Technical Guide to its Chemical Structure, Properties, and Antioxidant Mimetic Activity
EUK-118: A Technical Guide to its Chemical Structure, Properties, and Antioxidant Mimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
EUK-118 is a synthetic, small molecule salen-manganese complex that has garnered interest within the scientific community for its potential as a mimetic of antioxidant enzymes. It is a structural analog of the more extensively studied compounds EUK-8 and EUK-134.[1][2] These molecules are designed to catalytically scavenge reactive oxygen species (ROS), thereby offering a potential therapeutic strategy for conditions associated with oxidative stress. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the superoxide dismutase (SOD) and catalase mimetic activities of EUK-118. Detailed experimental protocols for assessing its antioxidant activity are also provided, along with visualizations of the catalytic cycles and relevant signaling pathways.
Chemical Structure and Physicochemical Properties
EUK-118 is formally named (acetato-κO)-manganese.[1][2] Its core structure consists of a manganese(III) ion coordinated to a salen-type ligand, which is a tetradentate Schiff base derived from the condensation of ethylenediamine and two equivalents of a substituted salicylaldehyde. The specific substitutions on the salicylaldehyde rings and the nature of the axial ligand are crucial for the compound's catalytic activity and stability.
Table 1: Physicochemical Properties of EUK-118
| Property | Value | Reference |
| CAS Number | 186299-34-3 | [1][2] |
| Molecular Formula | C₂₂H₂₅MnN₂O₈ | [1][2] |
| Molecular Weight | 500.4 g/mol | [1][2] |
| IUPAC Name | (acetato-κO)-manganese | [1][2] |
| SMILES | CC(=O)O[Mn]1(N=C(C2=CC(OC)=CC(OC)=C2O1)C/N=C(C3=CC(OC)=CC(OC)=C3O1)/C)CC | |
| InChI Key | HBERMORFIFQRRW-AIMLMLFYSA-K | |
| Appearance | Crystalline solid | |
| Purity | ≥95% | [2] |
| Solubility | DMSO: 20 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 0.2 mg/mL | [1] |
In Vitro Antioxidant Activities
EUK-118 exhibits both superoxide dismutase (SOD) and catalase mimetic activities, although to a lesser extent than its analogs EUK-8 and EUK-134.[1] These activities allow it to catalytically convert two of the most significant ROS, superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), into less harmful species.
Table 2: In Vitro Antioxidant Activities of EUK-118
| Activity | Parameter | Value | Reference |
| SOD Mimetic Activity | IC₅₀ (inhibition of superoxide-mediated reduction) | 2 µM | [1] |
| Catalase Mimetic Activity | Rate of O₂ formation from 10 mM H₂O₂ | 35 µM O₂/minute | [1] |
It is noteworthy that while EUK-118 possesses these catalytic activities, it reportedly did not protect human dermal fibroblasts against cell death induced by hydrogen peroxide, suggesting that its potency may not be sufficient for cellular protection in all contexts.[1]
Experimental Protocols
The following are detailed methodologies for assessing the SOD and catalase mimetic activities of salen-manganese complexes like EUK-118.
Superoxide Dismutase (SOD) Mimetic Activity Assay (NBT Photoreduction Method)
This assay is based on the ability of SOD and its mimetics to inhibit the photoreduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a riboflavin/methionine system.
Materials:
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Phosphate buffer (50 mM, pH 7.8)
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Riboflavin solution (1.5 mM)
-
Methionine solution (130 mM)
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Nitroblue tetrazolium (NBT) solution (1.5 mM)
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EUK-118 stock solution (in an appropriate solvent like DMSO)
-
96-well microplate
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Plate reader capable of measuring absorbance at 560 nm
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Light source (e.g., a fluorescent lamp)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, riboflavin, methionine, and NBT in a 96-well plate.
-
Add varying concentrations of EUK-118 to the wells. Include a control well without any EUK-118.
-
Expose the plate to a uniform light source for 15-20 minutes to initiate the photochemical generation of superoxide radicals.
-
Measure the absorbance of the formazan product at 560 nm using a microplate reader.
-
The percentage inhibition of NBT reduction is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
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The IC₅₀ value, the concentration of EUK-118 that causes 50% inhibition of NBT reduction, is determined by plotting the percentage inhibition against the logarithm of the EUK-118 concentration.
Catalase Mimetic Activity Assay (Oxygen Evolution Method)
This assay directly measures the catalase-like activity of the compound by monitoring the rate of oxygen evolution from the decomposition of hydrogen peroxide.
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
EUK-118 stock solution
-
A sealed reaction vessel equipped with an oxygen electrode
-
Stir plate and stir bar
Procedure:
-
Add a known volume of phosphate buffer to the reaction vessel and allow it to equilibrate to a constant temperature (e.g., 25°C) with constant stirring.
-
Calibrate the oxygen electrode.
-
Add the EUK-118 solution to the reaction vessel to achieve the desired final concentration.
-
Initiate the reaction by adding a known concentration of hydrogen peroxide to the vessel.
-
Monitor the increase in dissolved oxygen concentration over time using the oxygen electrode.
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The initial rate of the reaction is calculated from the linear portion of the oxygen evolution curve.
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The catalase mimetic activity is expressed as the rate of oxygen evolution (e.g., µM O₂/minute) per concentration of the catalyst.
Signaling Pathways and Mechanisms of Action
While specific signaling pathway studies on EUK-118 are limited, the mechanisms of its more potent analogs, EUK-8 and EUK-134, provide valuable insights. These compounds are known to protect cells from oxidative stress-induced apoptosis and inflammation. Their cytoprotective effects are often attributed to the modulation of key signaling pathways.
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MAPK/p53 Pathway: EUK-134 has been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and reduce the accumulation of the p53 tumor suppressor protein in response to UVB-induced oxidative stress.[2][3] This suggests that by scavenging ROS, these compounds can prevent the initiation of stress-induced signaling cascades that lead to cell death.
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AMPK Pathway: Some salen-manganese complexes have been found to induce apoptosis in cancer cells by promoting the activity of AMP-activated protein kinase (AMPK) and inducing autophagy.[4]
-
Mitochondrial Apoptosis Pathway: Salen-manganese derivatives can induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[5]
Visualizations
Caption: Catalytic cycle of EUK-118 as a superoxide dismutase (SOD) mimetic.
Caption: Catalytic cycle of EUK-118 as a catalase mimetic.
Caption: Simplified signaling pathway of oxidative stress-induced apoptosis and the inhibitory role of EUK-118.
Conclusion
EUK-118 is a salen-manganese complex with demonstrated, albeit modest, SOD and catalase mimetic activities. Its chemical structure and physicochemical properties are well-characterized, providing a solid foundation for further research. While its in vitro cytoprotective effects may be limited compared to its analogs, it serves as an important tool for studying the structure-activity relationships of synthetic antioxidant enzymes. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to explore the potential of EUK-118 and similar compounds in the context of diseases driven by oxidative stress. Further investigations are warranted to fully elucidate its biological activities and potential therapeutic applications.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. A synthetic superoxide dismutase/catalase mimetic (EUK-134) inhibits membrane-damage-induced activation of mitogen-activated protein kinase pathways and reduces p53 accumulation in ultraviolet B-exposed primary human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Application of EUK-134 in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salen-Mn compounds induces cell apoptosis in human prostate cancer cells through promoting AMPK activity and cell autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manganese(III)-salens induce tumor selective apoptosis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
